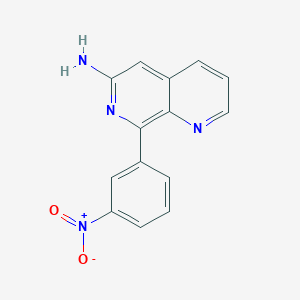

8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine

Overview

Description

8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine, also known as NPNA, is an important organic compound used in a variety of scientific research applications. It is a member of the naphthyridine family of compounds and is characterized by its unique structure and properties. The compound is synthesized through a multi-step process involving the condensation of nitrobenzene, acetic anhydride, and 1,7-naphthyridine in aqueous solution. NPNA is widely used in laboratory experiments due to its unique properties, which make it an ideal reagent for a variety of biochemical and physiological studies.

Scientific Research Applications

Chemical Reactions and Synthesis

8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine is involved in various chemical reactions and synthesis processes. A study by Woźniak, Grzegożek, and Suryło (1997) explored the amination of 3-nitro-1,8-naphthyridines using liquid methylamine solution of potassium permanganate, leading to the formation of 4-methylamino-substituted nitro compounds. This process was controlled by the interaction of the frontal molecular orbitals of the reagents (Woźniak, Grzegożek, & Suryło, 1997).

Another study by the same authors in 1983 described the successful amination of various 3-nitro-2-X-1,8-naphthyridines to their corresponding 4-amino-3-nitro-2-X-naphthyridines using liquid ammonia and potassium permanganate (Woźniak, Plas, & Veldhuizen, 1983).

Crystal Structure and Hydrogen Bonding

In 2010, a study by Jin et al. concentrated on the hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds. They prepared multicomponent crystals with various acids, which were characterized by X-ray diffraction. This study contributed significantly to understanding the role of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).

Synthesis of Novel Compounds

A 2006 study focused on synthesizing derivatives of 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine and 6-methyl-2-(3-methoxyphenyl)-1,8-naphthyridine, which showed potent cytotoxicity. The study also attempted to introduce a bromo group into these compounds but encountered challenges (林昭蓉, 2006).

Antimicrobial Activity

In 2018, Bhasker et al. synthesized novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives and evaluated their antimicrobial activity. They discovered that these compounds possess inhibitory effects on bacterial cell growth (Bhasker et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4A, 4B, and 4D . These enzymes play a crucial role in cellular signal transduction by degrading the second messenger cAMP, which is involved in a variety of physiological responses.

properties

IUPAC Name |

8-(3-nitrophenyl)-1,7-naphthyridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c15-12-8-10-4-2-6-16-13(10)14(17-12)9-3-1-5-11(7-9)18(19)20/h1-8H,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEROEWFWSVQFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)N)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

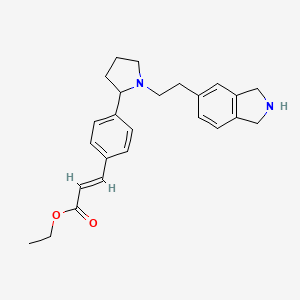

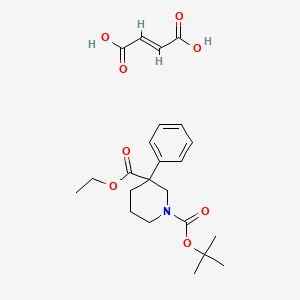

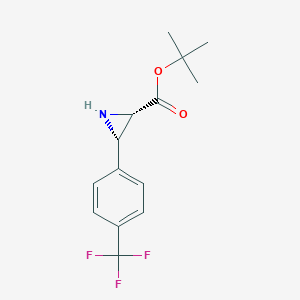

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)